3-Methylidene-6-phenylhex-5-en-2-ol
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Overview
Description
3-Methylidene-6-phenylhex-5-en-2-ol is an organic compound with the molecular formula C13H16O. It is characterized by the presence of a methylidene group, a phenyl group, and a hexenol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-6-phenylhex-5-en-2-ol can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with 3-methyl-2-butenal, followed by reduction and dehydration steps. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-6-phenylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce 3-methyl-6-phenylhexanol .
Scientific Research Applications
3-Methylidene-6-phenylhex-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methylidene-6-phenylhex-5-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone (P2P): An organic compound with a similar phenyl group but different functional groups and applications.
Benzylideneacetone: Another compound with a phenyl group and a similar structure but different reactivity and uses.
Uniqueness
3-Methylidene-6-phenylhex-5-en-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57217-13-7 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-methylidene-6-phenylhex-5-en-2-ol |
InChI |
InChI=1S/C13H16O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-6,8-10,12,14H,1,7H2,2H3 |
InChI Key |
FBCAWMRDTWOOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)CC=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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